Berberine tannate

Description

Properties

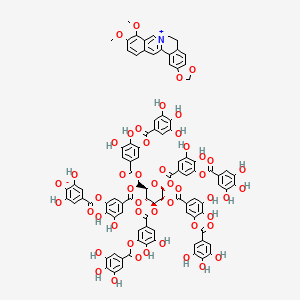

Molecular Formula |

C96H69NO50 |

|---|---|

Molecular Weight |

2036.5 g/mol |

IUPAC Name |

4-[2,3-dihydroxy-5-[(2R,3R,4S,5R,6S)-4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-2,6-dihydroxyphenolate;16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene |

InChI |

InChI=1S/C76H52O46.C20H18NO4/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h1-20,52,63-65,76-101H,21H2;3-4,7-10H,5-6,11H2,1-2H3/q;+1/p-1/t52-,63-,64+,65-,76+;/m1./s1 |

InChI Key |

ASLOQCPXFXCORP-HBNMXAOGSA-M |

Isomeric SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)[O-])O)O)O |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)[O-])O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Berberine Tannate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of berberine (B55584) tannate, a compound of increasing interest in pharmaceutical research. Berberine, a natural isoquinoline (B145761) alkaloid, exhibits a range of pharmacological activities, but its therapeutic application can be limited by poor solubility and bioavailability. The formation of berberine tannate, a salt of berberine and tannic acid, has been explored as a strategy to enhance its physicochemical properties and therapeutic potential.[1] This document details experimental protocols for its synthesis, a comprehensive analysis of its characterization, and an exploration of its known signaling pathways.

Physicochemical Properties

This compound is typically a yellow to light yellow-brown powder.[2] It is characterized as being practically insoluble in water, acetonitrile (B52724), methanol (B129727), and ethanol (B145695).[2]

| Property | Description | Reference(s) |

| Appearance | Yellow to light yellow-brown powder | [2] |

| Odor | Odorless or a faint, characteristic odor | [2] |

| Taste | Tasteless | [2] |

| Solubility | Practically insoluble in water, acetonitrile, methanol, and ethanol (95%) | [2] |

| Berberine Content | Not less than 27.0% and not more than 33.0% of berberine (C20H19NO5: 353.37), calculated on the anhydrous basis. | [2] |

| Water Content | Not more than 6.0% | [2] |

| Residue on Ignition | Not more than 1.0% | [2] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a berberine salt, most commonly berberine hydrochloride, with tannic acid in an aqueous solution. The process leverages the poor aqueous solubility of this compound to facilitate its precipitation. Several methods have been described, with variations in temperature, pH, and reaction time.

Experimental Protocol: Synthesis from Berberine Hydrochloride

This protocol is adapted from established patent literature, aiming to provide a clear and reproducible method for laboratory-scale synthesis.

Materials:

-

Berberine hydrochloride

-

Tannic acid

-

Sodium carbonate

-

Purified water

-

Nitrogen gas (optional, for inert atmosphere)

-

Antioxidant (e.g., sodium sulfite (B76179), optional)

-

Ferric chloride solution (for testing completeness of washing)

Procedure:

-

Dissolution of Berberine Hydrochloride:

-

In a reaction vessel, add purified water and heat to 58-62°C with stirring.

-

Add berberine hydrochloride to the heated water.

-

To minimize oxidation and the formation of impurities, it is recommended to introduce a nitrogen atmosphere or add an antioxidant such as sodium sulfite (1-2% of the weight of tannic acid to be added).

-

Increase the temperature to 70-80°C to ensure complete dissolution of the berberine hydrochloride.

-

-

Neutralization:

-

Slowly add a 10% sodium carbonate solution to neutralize the solution.

-

Continue stirring for approximately 10 minutes after the addition is complete.

-

-

Precipitation of this compound:

-

Slowly add a 15% tannic acid solution to the reaction mixture. The this compound will begin to precipitate.

-

Continue stirring for at least 30 minutes after the addition of the tannic acid solution is complete to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Cool the mixture to 15-25°C.

-

Isolate the precipitated solid by centrifugation or filtration.

-

Wash the solid with purified water. To ensure all unreacted tannic acid is removed, continue washing until the washings no longer produce a blue-black color when tested with a ferric chloride solution.

-

-

Drying:

-

Dry the purified this compound at a temperature between 45°C and 65°C until a constant weight is achieved.

-

Synthesis workflow for this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and physicochemical properties. The following are key analytical techniques employed for this purpose.

Spectroscopic Analysis

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule and confirm the formation of the this compound salt. The spectrum should show characteristic peaks for both berberine and tannic acid, with potential shifts indicating the ionic interaction.

-

Experimental Protocol:

-

Prepare the sample as a KBr pellet or use an ATR-FTIR spectrometer.

-

Scan in the range of 4000-400 cm⁻¹.

-

Characteristic peaks for berberine hydrochloride include C-H stretching (alkanes) around 2920 cm⁻¹ and 2849 cm⁻¹, aromatic C=C vibrations at approximately 1504 cm⁻¹, and C-H vibrations around 1034 cm⁻¹.[3] The spectrum of this compound will be a composite of the spectra of berberine and tannic acid, with shifts in the positions of the phenolic hydroxyl and other relevant groups.

-

2. Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Purpose: To confirm the presence of the berberine chromophore.

-

Experimental Protocol:

-

Dissolve a small, accurately weighed amount of this compound (e.g., 0.01 g) in a mixture of methanol (10 mL) and 1 mol/L hydrochloric acid TS (0.4 mL), and dilute with water to a suitable concentration (e.g., 200 mL, followed by further dilution).[2]

-

Determine the absorption spectrum. The spectrum should exhibit similar intensities of absorption at the same wavelengths as a reference spectrum of berberine.[2]

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the this compound and quantify the berberine content.

-

Experimental Protocol:

-

Mobile Phase: A common mobile phase is a mixture of water and acetonitrile (1:1) containing 3.4 g/L of monobasic potassium phosphate (B84403) and 1.7 g/L of sodium lauryl sulfate.[2]

-

Column: A C18 column is typically used.

-

Column Temperature: Maintained at a constant temperature, for example, around 40°C.[2]

-

Flow Rate: Adjusted so that the retention time of berberine is approximately 10 minutes.[2]

-

Detection: UV detector set at an appropriate wavelength for berberine.

-

System Suitability: The system should be able to resolve berberine from related substances like palmatine.[2] The relative standard deviation of the peak areas for replicate injections of a standard solution should be not more than 1.5%.[2]

-

Thermal Analysis

1. Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the melting point and thermal transitions of the compound. This can also provide information on the physical state (crystalline or amorphous) and purity.

-

Experimental Protocol:

-

Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

-

Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) over a defined temperature range.

-

The melting point of this compound is reported to be in the range of 110-114°C after drying.[2]

-

2. Thermogravimetric Analysis (TGA):

-

Purpose: To evaluate the thermal stability of the compound and determine the presence of residual solvents or water.

-

Experimental Protocol:

-

Heat a small, accurately weighed sample in a TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).

-

Monitor the weight loss as a function of temperature. The TGA curve will show the decomposition temperature and any weight loss due to volatiles.

-

Morphological and Structural Analysis

1. Scanning Electron Microscopy (SEM):

-

Purpose: To visualize the surface morphology, particle size, and shape of the synthesized this compound powder.

-

Experimental Protocol:

-

Mount a small amount of the powder onto an SEM stub using double-sided carbon tape.

-

Sputter-coat the sample with a conductive material (e.g., gold) to prevent charging.

-

Image the sample at various magnifications.

-

2. X-ray Diffraction (XRD):

-

Purpose: To determine the crystalline or amorphous nature of the this compound. The presence of sharp peaks in the diffractogram indicates a crystalline structure, while a broad halo suggests an amorphous form.

-

Experimental Protocol:

-

Place the powdered sample on a sample holder.

-

Scan the sample over a range of 2θ angles (e.g., 5° to 50°) using a monochromatic X-ray source (e.g., Cu Kα radiation).

-

Workflow for the characterization of this compound.

Signaling Pathways and Mechanism of Action

The pharmacological effects of this compound are primarily attributed to the berberine component. Research suggests that this compound may have enhanced bioavailability compared to berberine alone, potentially leading to more pronounced biological effects.[1] The primary mechanism of action of berberine involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[1]

AMPK Pathway Activation:

Activation of AMPK by berberine leads to a cascade of downstream effects that are beneficial for metabolic health. These include:

-

Increased Glucose Uptake: AMPK activation promotes the translocation of glucose transporters (e.g., GLUT4) to the cell membrane, enhancing glucose uptake from the bloodstream.[1]

-

Enhanced Fatty Acid Oxidation: It stimulates the breakdown of fatty acids for energy production.[1]

-

Improved Insulin Sensitivity: By modulating various downstream targets, AMPK activation can improve the body's response to insulin.[1]

Beyond the AMPK pathway, berberine is known to exert its effects through multiple other mechanisms:

-

Antimicrobial Activity: Berberine can disrupt the cell membranes of bacteria and inhibit the synthesis of nucleic acids and proteins.[1]

-

Anti-inflammatory Effects: It can suppress the production of pro-inflammatory cytokines by inhibiting pathways such as the nuclear factor-kappa B (NF-κB) pathway.[1]

-

Antioxidant Properties: Berberine has been shown to scavenge free radicals and enhance the expression of antioxidant enzymes.[1]

-

Anticancer Effects: It can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells by modulating signaling pathways like the MAPK and PI3K/Akt pathways.[1]

While these mechanisms are well-established for berberine, further research is needed to fully elucidate the specific signaling pathways and downstream effects of this compound and to understand how the presence of tannic acid modulates these activities.

Proposed signaling pathways for this compound.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound for research purposes. The detailed protocols and characterization methods outlined herein are intended to support researchers in the pharmaceutical and drug development fields in their exploration of this promising compound. Further investigation into the specific biological activities and mechanisms of action of this compound will be crucial in fully realizing its therapeutic potential.

References

berberine tannate chemical properties and structure elucidation

An In-depth Technical Guide on the Chemical Properties and Structure Elucidation of Berberine (B55584) Tannate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine tannate is a compound formed from the plant alkaloid berberine and the polyphenol tannic acid.[1] It is a yellow to light yellow-brown powder, generally odorless with a faint characteristic smell, and is tasteless.[1] This salt form is of particular interest in pharmaceutical development as it combines the therapeutic effects of both its constituent molecules. Berberine itself is known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and metabolic regulatory effects.[2][3] Tannic acid contributes astringent properties.[4] The formation of the tannate salt can also influence properties such as solubility and bioavailability compared to other forms of berberine, like the hydrochloride or sulfate (B86663) salts.[2][5] This document provides a comprehensive overview of the chemical properties, structure elucidation techniques, and relevant experimental protocols for this compound.

Chemical and Physical Properties

This compound is practically insoluble in water, methanol (B129727), ethanol (B145695) (95%), and acetonitrile (B52724).[1] It is described as soluble in DMSO and slightly soluble in water.[6] The properties of this compound can vary slightly depending on the specific composition, as it is a compound of berberine and tannic acid, which itself is a mixture of polyphenols.[1]

| Property | Value | Source(s) |

| Appearance | Yellow to light yellow-brown powder.[1] | [1] |

| Molecular Formula | C₂₀H₁₈NO₄⁺ (Berberine Cation) & C₇₆H₅₁O₄₆⁻ (Tannic Acid Anion, representative) Combined: C₉₆H₆₉NO₅₀ | [7][8] |

| Molecular Weight | Berberine: 336.36 g/mol Tannic Acid (representative): ~1701.2 g/mol Combined: ~2036.5 g/mol | [7][8][9] |

| Melting Point | 110-114°C[1] or 200-210°C[6] (Values can vary based on specific composition and purity) | [1][6] |

| Solubility | Practically insoluble in water, methanol, ethanol, acetonitrile.[1] Soluble in DMSO.[6] | [1][6][10] |

| pH (1% solution) | 6.5 - 7.5 | [6] |

| Purity | Contains not less than 27.0% and not more than 33.0% of berberine (C₂₀H₁₉NO₅), on an anhydrous basis.[1] | [1][6] |

| Loss on Drying | ≤ 1.0% | [6] |

| Water Content | Not more than 6.0%[1] | [1] |

| Residue on Ignition | Not more than 1.0%[1] | [1] |

| Heavy Metals | ≤ 0.001% (10 ppm) | [6] |

Structure Elucidation

This compound is a salt consisting of the berberine cation and the tannate anion. The structure is not a single, discrete molecule but rather an ionic association between the quaternary ammonium (B1175870) group of the berberine alkaloid and the phenolate (B1203915) groups of tannic acid. Tannic acid itself is a complex mixture of polygalloyl glucose or quinic acid esters, meaning the precise stoichiometry can vary.

The elucidation of this compound involves confirming the presence of its two main components.

Figure 1: Logical relationship illustrating the formation of this compound.

Key analytical techniques used for identification and structural confirmation include:

-

Colorimetric Identification : A simple qualitative test involves the reaction of the tannic acid moiety with an iron(III) chloride solution, which produces a characteristic blue-green or bluish-black color, indicative of the phenolic groups present in tannins.[1]

-

Ultraviolet-Visible (UV-Vis) Spectrophotometry : The UV spectrum of a solution of this compound (dissolved in methanol with hydrochloric acid) is compared to a reference spectrum of berberine. The presence of characteristic absorption maxima for berberine (around 263 nm and 345 nm) confirms its presence in the compound.[1][10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful technique for confirming the identity of this compound.[11][12] Chromatographic separation can isolate the berberine cation, which is then identified by its mass-to-charge ratio (m/z) in the mass spectrometer. The molecular ion of berberine (C₂₀H₁₈NO₄⁺) has a calculated m/z of 336.12.[13] LC-MS/MS can further fragment the ion to provide definitive structural information.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : While the complexity of the tannate mixture makes NMR of the complete salt challenging, ¹H and ¹³C NMR spectroscopy are principal methods for confirming the structure of the berberine alkaloid itself, either from a reference standard or after separation from the salt.[14][15]

-

X-ray Crystallography : For a crystalline form of the salt, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure, showing the precise arrangement of the berberine cations and tannate anions in the crystal lattice.[16][17]

Experimental Protocols

The following protocols are based on standard pharmacopeial methods for the identification and assay of this compound.[1]

Identification

-

Test for Tannic Acid Moiety (Color Reaction) :

-

Methodology : Add 10 mL of ethanol (95%) to 0.1 g of this compound. Heat the mixture in a water bath for 3 minutes with shaking. Cool the solution and filter. To 5 mL of the resulting filtrate, add 1 drop of iron (III) chloride test solution.

-

Expected Result : A blue-green color is produced, which upon standing, forms a bluish-black precipitate.[1]

-

-

Test for Berberine Moiety (UV-Vis Spectrophotometry) :

-

Sample Preparation : Dissolve 0.01 g of this compound in a mixture of 10 mL of methanol and 0.4 mL of 1 mol/L hydrochloric acid TS. Add water to bring the total volume to 200 mL. Take 8 mL of this solution and add water to make a final volume of 25 mL.

-

Methodology : Determine the absorption spectrum of the prepared solution using a UV-Vis spectrophotometer.

-

Expected Result : The spectrum should exhibit similar intensities of absorption at the same wavelengths as a Berberine Reference Spectrum.[1]

-

Assay by High-Performance Liquid Chromatography (HPLC)

This method quantifies the amount of berberine present in the this compound sample.

-

Chromatographic Conditions :

-

Detector : Ultraviolet absorption photometer (wavelength: 265 nm).

-

Column : A stainless steel column, 4.6 mm in inside diameter and 25 cm in length, packed with octadecylsilanized silica (B1680970) gel for liquid chromatography (5 µm particle diameter).

-

Column Temperature : A constant temperature of about 40°C.

-

Mobile Phase : A filtered and degassed mixture of a solution containing 3.4 g of monobasic potassium phosphate (B84403) and 1.7 g of sodium lauryl sulfate in 1000 mL of water, and acetonitrile (1:1 ratio).

-

Flow Rate : Adjust the flow rate so that the retention time of berberine is about 10 minutes.

-

-

System Suitability :

-

Resolution : Dissolve 1 mg each of berberine chloride and palmatine (B190311) chloride in the mobile phase to make 10 mL. Inject 10 µL of this solution. The column used should elute palmatine and berberine in this order with a resolution of not less than 1.5 between the peaks.

-

Repeatability : When the test is repeated five times with the standard solution, the relative standard deviation (RSD) of the peak areas of berberine should not be more than 1.5%.

-

-

Procedure :

-

Standard Solution : Weigh accurately about 0.03 g of Berberine Chloride Reference Standard (separately determine its water content), dissolve in the mobile phase to make exactly 100 mL. Pipet 5 mL of this solution, add the mobile phase to make exactly 50 mL.

-

Sample Solution : Weigh accurately about 0.1 g of this compound, add 70 mL of the mobile phase, shake for 30 minutes, then add the mobile phase to make exactly 100 mL. Filter this solution through a membrane filter (0.45 µm pore size).

-

Injection : Inject 10 µL each of the sample solution and standard solution into the chromatograph.

-

Calculation : Determine the peak areas of berberine from both the sample and standard solutions. Calculate the percentage of berberine (C₂₀H₁₉NO₅) in the sample.

-

Figure 2: Experimental workflow for the analysis of this compound.

Relevant Signaling Pathways

The primary therapeutic activity of this compound is attributed to the berberine cation. One of the most well-documented mechanisms of action for berberine is the activation of AMP-activated protein kinase (AMPK).[2] AMPK acts as a master regulator of cellular energy homeostasis. Its activation leads to a cascade of downstream effects beneficial for metabolic regulation.

-

Mechanism : Berberine activates AMPK, which in turn increases glucose uptake in cells, enhances the oxidation of fatty acids, and improves overall insulin (B600854) sensitivity.[2]

-

Therapeutic Relevance : This pathway is central to berberine's potential application in managing type 2 diabetes and metabolic syndrome.[2]

Figure 3: Simplified signaling pathway for Berberine's metabolic effects.

Conclusion

This compound is a complex pharmaceutical substance whose chemical properties are defined by the ionic association of its constituent parts. Its structure is confirmed not by analyzing a single molecule, but by identifying the berberine and tannate moieties through a combination of spectroscopic and chromatographic techniques. The detailed protocols provided herein offer a robust framework for the quality control and analysis of this compound. Understanding the chemical nature of this compound, alongside the well-established mechanisms of action of berberine, is crucial for its continued development and application in pharmaceutical and nutraceutical fields.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Rapid Identification of Berberine Metabolites in Rat Plasma by UHPLC-Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. himpharm.com [himpharm.com]

- 6. Buy this compound Phytochemicals at Affordable Price, Manufacturer, Supplier, Exporter [atompharma.tradeindia.com]

- 7. This compound | C96H69NO50 | CID 167713232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound API Price|Buy this compound Raw Material Online Manufacturers & Suppliers in China | Inopha International Co.,Limited [inopha.net]

- 10. Berberine,Berberine Chloride,Berberine Sulphate,Berberine bi-sulphate,this compound,Berberine hemisulphate,Berberine Citrate,Berberine Anti diarrheal,Berberis,Berberis Aristata,Berberis Valuaris,Berberine Extract berberine,amritsar,india,punjab,Berberine [berberine.co.in]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Berberine | C20H18NO4+ | CID 2353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Molecular and Crystal Structures of Three Berberine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel multi-component crystals of berberine with improved pharmaceutical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Mechanism of Action of Berberine Tannate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has garnered significant scientific interest for its therapeutic potential across a spectrum of diseases. Its clinical application, however, has been historically challenged by poor bioavailability. Berberine tannate, a salt form of berberine, is designed to enhance its stability and bioavailability. While direct in vitro studies exclusively investigating this compound are limited, a comprehensive understanding of its mechanism of action can be inferred from the extensive research on its constituent components: berberine and tannic acid. This technical guide synthesizes the available in vitro data to delineate the core mechanisms of action of this compound, focusing on its antimicrobial, anti-inflammatory, and gut microbiota-modulating effects. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are provided to support further research and drug development efforts.

Core Mechanisms of Action: A Synthesis

The therapeutic effects of this compound are believed to be a synergistic combination of the well-documented actions of berberine and the potential modulatory effects of tannic acid. The primary mechanisms include:

-

Antimicrobial Activity: Berberine exerts broad-spectrum antimicrobial effects by disrupting bacterial cell membranes, inhibiting nucleic acid and protein synthesis, and preventing biofilm formation.

-

Anti-inflammatory Effects: Both berberine and tannic acid have demonstrated potent anti-inflammatory properties. They collaboratively inhibit key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway, leading to a reduction in the production of inflammatory cytokines.

-

Modulation of Gut Microbiota: Berberine significantly alters the composition of the gut microbiota, promoting the growth of beneficial bacteria while inhibiting pathogenic species. This modulation contributes to improved intestinal barrier function and metabolic health.

-

Metabolic Regulation: A key target of berberine is the AMP-activated protein kinase (AMPK) pathway.[1][2] Activation of AMPK leads to improved glucose uptake and fatty acid oxidation, highlighting its potential in metabolic disorders.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on berberine and tannic acid, providing insights into their potency and efficacy.

Table 1: In Vitro Antimicrobial Activity of Berberine

| Bacterial Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus (MRSA) | 64 - 256 | [1][3] |

| Staphylococcus epidermidis | 32 - 128 | [4] |

| Staphylococcus capitis | 16 | [4] |

| Staphylococcus haemolyticus | 256 | [4] |

| Staphylococcus warneri | 512 | [4] |

| Staphylococcus saprophyticus | 512 | [4] |

Table 2: In Vitro Anti-inflammatory Effects of Berberine and Tannic Acid

| Cell Line | Stimulant | Compound | Concentration | Effect | Reference |

| Oral Cancer Cells (OC2, KB) | TPA | Berberine | 1, 10, 100 µM | Dose-dependent reduction of PGE2 production | [5] |

| RAW264.7 Macrophages | LPS | Oxyberberine (OBB) | 5, 10, 20 µM | Inhibition of NO, PGE2, TNF-α, IL-6, IL-1β production | |

| RAW264.7 Macrophages | LPS | Berberine (BBR) | 5, 10, 20 µM | Inhibition of NO, PGE2, TNF-α, IL-6, IL-1β production | |

| BV2 Microglial Cells | LPS | Tannic Acid | 10, 25, 50 µM | Reduction of ROS, NO, PGE2, IL-6, IL-1β production | [6] |

| Human Tenocytes | - | Tannic Acid-coated Nanoparticles | - | Decreased gene expression of TGF-β | [7] |

| Human Tenocytes | - | Curcumin-loaded Nanoparticles | - | Decreased expression of NF-κB | [7] |

Signaling Pathways and Visualizations

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway. Both berberine and tannic acid have been shown to target multiple nodes within this cascade.

NF-κB Signaling Pathway Inhibition

Antimicrobial Mechanism of Berberine

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the mechanisms of action of berberine and tannic acid.

Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains and Culture: The selected bacterial strains (e.g., S. aureus, E. coli) are cultured in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

Preparation of Inoculum: The overnight culture is diluted to achieve a standardized inoculum density (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution of Test Compound: this compound is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Production)

-

Cell Culture: Macrophage cell lines (e.g., RAW264.7) are cultured in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency.

-

Cell Seeding: Cells are seeded into 24-well plates and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response.

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours).

-

Quantification of Cytokines: The cell culture supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis of NF-κB Pathway Proteins

-

Cell Treatment and Lysis: Cells are treated as described in the anti-inflammatory assay. After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin).

Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound exerts its therapeutic effects through a multi-target mechanism, primarily driven by the actions of berberine and potentially enhanced by tannic acid. Its antimicrobial and anti-inflammatory properties, mediated by direct effects on pathogens and modulation of key signaling pathways like NF-κB, are well-supported.

However, to fully elucidate the specific contributions of the tannate moiety and to confirm the synergistic effects, further in vitro research is imperative. Direct comparative studies of this compound against other berberine salts are needed to quantify differences in potency and efficacy. Furthermore, detailed investigations into the impact of this compound on a wider range of cellular targets and signaling pathways will provide a more complete picture of its therapeutic potential. This foundational knowledge will be critical for the rational design of future preclinical and clinical studies aimed at harnessing the full therapeutic benefits of this promising compound.

References

- 1. In vitro Antimicrobial Activity and the Mechanism of Berberine Against Methicillin-Resistant Staphylococcus aureus Isolated from Bloodstream Infection Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies [frontiersin.org]

- 3. In vitro Antimicrobial Activity and the Mechanism of Berberine Against Methicillin-Resistant Staphylococcus aureus Isolated from Bloodstream Infection Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The anti-inflammatory potential of berberine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-neuroinflammatory effects of tannic acid against lipopolysaccharide-induced BV2 microglial cells via inhibition of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Study of the Anti-inflammatory and Antifibrotic Activity of Tannic Acid-Coated Curcumin-Loaded Nanoparticles in Human Tenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Profile of Berberine Tannate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of berberine (B55584) tannate in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling qualitative solubility information and presenting a comprehensive, generalized experimental protocol for determining the solubility of poorly soluble compounds like berberine tannate.

Introduction

This compound is a salt formed from the alkaloid berberine and tannic acid. While berberine itself and its other salts, such as berberine chloride, have been the subject of numerous studies, specific physicochemical data for this compound, particularly its solubility in a range of solvents, is less documented. Understanding the solubility profile is a critical first step in the development of viable dosage forms and for predicting in vivo behavior. This guide aims to consolidate the existing knowledge and provide a practical framework for researchers to conduct their own solubility assessments.

Solubility Profile of this compound

The available literature consistently describes this compound as a compound with low solubility in common solvents at room temperature. The qualitative solubility data extracted from various sources is summarized in the table below. It is important to note that these descriptions are qualitative and can vary depending on the specific experimental conditions such as temperature, pH, and the purity of both the solute and the solvent.

Table 1: Qualitative Solubility of this compound in Different Solvents

| Solvent | Qualitative Solubility Description | Citation(s) |

| Water (room temp.) | Practically insoluble, Slightly soluble | [1][2][3] |

| Hot Water | Freely soluble | [3] |

| Methanol | Practically insoluble | [1][3] |

| Ethanol (95%) | Practically insoluble | [1][3] |

| Acetonitrile (B52724) | Practically insoluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

Experimental Protocols for Solubility Determination

For a poorly soluble compound like this compound, a standardized and robust experimental protocol is essential to obtain reliable and reproducible solubility data. The following section outlines a generalized methodology based on established practices for solubility assessment.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of analytical grade solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetonitrile, buffered solutions at various pH levels).

-

Equipment:

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or PDA)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., glass vial). The amount of solid added should be sufficient to ensure that a saturated solution is formed and an undissolved solid phase remains at equilibrium.

-

Equilibration: Place the sealed containers in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the samples to stand to permit the undissolved solid to settle. Subsequently, centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. The filter material should be chemically compatible with the solvent and should not adsorb the solute.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of dissolved this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound in the collected samples.

Typical HPLC Parameters (starting point for method development):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). The specific composition should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of berberine (around 265 nm and 345 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

Method Validation: The HPLC method must be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Berberine,Berberine Chloride,Berberine Sulphate,Berberine bi-sulphate,this compound,Berberine hemisulphate,Berberine Citrate,Berberine Anti diarrheal,Berberis,Berberis Aristata,Berberis Valuaris,Berberine Extract berberine,amritsar,india,punjab,Berberine [berberine.co.in]

Preliminary Cytotoxicity Screening of Berberine Tannate: A Technical Guide

Disclaimer: This technical guide focuses on the preliminary cytotoxicity screening of berberine (B55584), the active alkaloid component of berberine tannate. Due to a lack of specific published research on the cytotoxicity of this compound itself, this document leverages the extensive data available for berberine. The tannate moiety, being a salt form of tannic acid, may influence the solubility, stability, and bioavailability of berberine, potentially impacting its cytotoxic profile. Tannins are known to form complexes with alkaloids, which could modulate their activity.[1] Researchers are advised to consider these factors when designing and interpreting cytotoxicity studies with this compound.

Introduction

Berberine, a natural isoquinoline (B145761) alkaloid, has demonstrated significant anticancer effects across a wide range of malignancies, including breast, lung, gastric, liver, and colorectal cancers.[2][3] Its mechanisms of action are multifaceted, involving the inhibition of cancer cell proliferation, suppression of metastasis, induction of apoptosis (programmed cell death), and activation of autophagy.[2][4] This guide provides an overview of the preliminary cytotoxicity screening of berberine, presenting quantitative data from various studies, detailing common experimental protocols, and illustrating the key signaling pathways involved in its anticancer activity.

Quantitative Cytotoxicity Data of Berberine

The cytotoxic effects of berberine have been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following table summarizes the IC50 values of berberine in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |

| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 |

| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | 48 |

| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 |

| Hela | Cervical Carcinoma | 245.18 ± 17.33 | 48 |

| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 |

| T47D | Breast Cancer | 25 | 48 |

| MCF-7 | Breast Cancer | 25 | 48 |

| CT26 | Mouse Colon Cancer | 17.2 | 48 |

| HT29 | Human Colon Cancer | 11.9 | 48 |

| TMK-1 | Human Gastric Cancer | 9.7 | 48 |

| HCC70 | Triple-Negative Breast Cancer | 0.19 | Not Specified |

| BT-20 | Triple-Negative Breast Cancer | 0.23 | Not Specified |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | Not Specified |

Experimental Protocols for Cytotoxicity Screening

A common and well-established colorimetric assay for assessing cell metabolic activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. As an indicator of cell viability, it is frequently used in cytotoxicity screening.

MTT Assay Protocol

This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.

Materials:

-

This compound (or berberine) stock solution

-

Target cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control (considered 100% viability).

-

Plot a dose-response curve (percentage of cell viability vs. compound concentration) to determine the IC50 value.

-

Signaling Pathways in Berberine-Induced Cytotoxicity

Berberine exerts its cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Apoptosis Induction Pathways

Berberine is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Berberine-induced apoptosis signaling pathways.

Berberine can stimulate the extrinsic pathway by upregulating death receptors, leading to the activation of caspase-8.[5] In the intrinsic pathway, berberine promotes the expression of the pro-apoptotic protein Bax while inhibiting the anti-apoptotic protein Bcl-2.[6] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates caspase-9.[5] Both pathways converge on the activation of caspase-3, the executioner caspase that orchestrates the biochemical events leading to apoptosis.[5]

Cell Cycle Arrest Pathway

Berberine can also induce cell cycle arrest, preventing cancer cells from proliferating. The specific phase of arrest can be cell-type dependent, but G1 and G2/M phase arrests are commonly observed.[6][7]

Caption: Berberine-induced cell cycle arrest pathway.

Berberine can upregulate tumor suppressor proteins like p53, which in turn activates cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[8] Berberine can also directly increase the expression of p21 and p27. These inhibitors bind to and inactivate CDK-cyclin complexes, which are essential for the progression of the cell cycle, thereby leading to cell cycle arrest.[8]

Conclusion

The available scientific literature strongly supports the cytotoxic and anticancer properties of berberine against a multitude of cancer cell lines. The primary mechanisms underlying these effects involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. While specific data on this compound is currently limited, the information presented in this guide for berberine provides a robust foundation for researchers and drug development professionals to design and conduct preliminary cytotoxicity screenings. Future studies are warranted to elucidate the specific cytotoxic profile of this compound and to evaluate the potential influence of the tannate moiety on the anticancer activity of berberine.

References

- 1. Multi-Target Potential of Berberine as an Antineoplastic and Antimetastatic Agent: A Special Focus on Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer effect of berberine based on experimental animal models of various cancers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sid.ir [sid.ir]

- 8. Frontiers | Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review [frontiersin.org]

A Technical Guide on the Interaction of Berberine and Tannins from Natural Sources and the Synthesis of Berberine Tannate

Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

Berberine (B55584) tannate is a salt formed from the reaction of berberine, a natural isoquinoline (B145761) alkaloid, and tannic acid, a type of polyphenol. It is not a compound found pre-formed in nature.[1] This guide clarifies this distinction and provides a comprehensive overview for researchers. It details the primary natural sources of both berberine and tannins, outlines the potential for in situ interaction during co-extraction, and provides detailed experimental protocols for the extraction of these precursors. Furthermore, a clear, reproducible method for the laboratory synthesis of berberine tannate is presented, along with analytical techniques for its characterization. This document serves as a foundational resource for professionals engaged in the research and development of therapeutic agents involving these compounds.

Introduction: The Nature of this compound

Berberine is a well-researched quaternary ammonium (B1175870) salt, a type of alkaloid, extracted from a variety of plants and known for its vibrant yellow color.[2] It has a long history of use in Traditional Chinese and Ayurvedic medicine for its antimicrobial and anti-inflammatory properties.[1][3] Tannins are a class of astringent, polyphenolic biomolecules that bind to and precipitate proteins and other organic compounds. When berberine and tannic acid are combined, they form this compound.[1] This synthesized salt is of significant interest to the pharmaceutical industry because it mitigates the intensely bitter taste of berberine and is believed to enhance its bioavailability and stability.[1]

While many plants contain both berberine alkaloids and tannins, "this compound" itself is not a naturally occurring phytochemical.[4] Instead, it is the product of a specific acid-base reaction. However, the co-existence of these precursors in plant matrices means that interactions can occur during extraction processes, potentially leading to the formation of berberine-tannin complexes. Understanding the distinct nature of these components is crucial for accurate phytochemical analysis and drug development.

Natural Sources of Precursors

The development of any formulation involving this compound begins with the sourcing of its constituent parts.

Botanical Sources of Berberine

Berberine is widely distributed in the plant kingdom, particularly in the roots, rhizomes, and stem bark of several species.[3][5] The genus Berberis is the most prominent natural source.[5]

Table 1: Prominent Botanical Sources of Berberine

| Plant Species | Common Name | Family | Plant Part(s) Used | Typical Berberine Content |

| Coptis chinensis | Chinese Goldthread | Ranunculaceae | Rhizome | 5-9% |

| Berberis aristata | Tree Turmeric | Berberidaceae | Root, Stem Bark | 2-5% |

| Berberis vulgaris | European Barberry | Berberidaceae | Root Bark | ~5%[5] |

| Hydrastis canadensis | Goldenseal | Ranunculaceae | Rhizome, Root | 1.5-4% |

| Phellodendron amurense | Amur Cork Tree | Rutaceae | Bark | 1-3% |

Botanical Sources of Tannins

Tannins are broadly classified into two groups: hydrolyzable tannins and condensed tannins (proanthocyanidins). Tannic acid is a specific type of hydrolyzable tannin. They are prevalent throughout the plant kingdom.

Table 2: Selected Botanical Sources of Tannins

| Plant Species | Common Name | Family | Plant Part(s) Used | Tannin Type |

| Quercus infectoria | Aleppo Oak | Fagaceae | Galls | Hydrolyzable (High Tannic Acid) |

| Rhus coriaria | Sumac | Anacardiaceae | Leaves, Fruit | Hydrolyzable |

| Camellia sinensis | Tea Plant | Theaceae | Leaves | Condensed & Hydrolyzable |

| Vitis vinifera | Grape | Vitaceae | Seeds, Skin | Condensed |

| Hamamelis virginiana | Witch Hazel | Hamamelidaceae | Bark, Leaves | Hydrolyzable & Condensed |

Experimental Protocols

The following protocols provide a framework for the extraction of precursors, synthesis of the final compound, and its subsequent characterization.

Protocol for Extraction of Berberine from Coptis chinensis

This protocol outlines a standard solvent-based extraction and purification method.

-

Preparation : Obtain dried Coptis chinensis rhizomes and grind them into a coarse powder (20-40 mesh).

-

Maceration : Suspend the powdered rhizome in 80% ethanol (B145695) (1:10 w/v).

-

Extraction : Agitate the mixture at room temperature for 24 hours.

-

Filtration : Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction : Repeat the extraction process on the residue two more times to ensure maximum yield.

-

Solvent Evaporation : Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to yield a crude extract.

-

Acid-Base Purification :

-

Dissolve the crude extract in 1% hydrochloric acid.

-

Filter the solution to remove insoluble components.

-

Adjust the pH of the filtrate to ~10.0 with a 10% sodium hydroxide (B78521) solution to precipitate the berberine base.

-

Collect the precipitate by centrifugation (4000 rpm, 15 min).

-

Wash the precipitate with deionized water and dry under a vacuum to obtain purified berberine.

-

Protocol for Synthesis of this compound

This protocol describes the salt formation reaction between berberine hydrochloride and tannic acid.[6][7]

-

Dissolution of Berberine : Dissolve berberine hydrochloride (e.g., 6g) in purified water (e.g., 330mL) by heating to 70-80°C with stirring.[7]

-

Neutralization : Slowly add a 10% sodium carbonate solution to neutralize the hydrochloride, converting it to the berberine free base.[7] Continue stirring for 10 minutes.

-

Preparation of Tannic Acid Solution : In a separate vessel, prepare a 15% aqueous solution of tannic acid. The molar ratio of tannic acid to berberine should be approximately 1.2-2.0 to 1.[6]

-

Precipitation : Cool the berberine solution to 60°C. Slowly add the tannic acid solution while stirring continuously. A yellow-brown precipitate of this compound will form.[7]

-

Reaction Completion : Maintain the mixture at 50-60°C with stirring for 60 minutes to ensure the reaction goes to completion.[7]

-

Isolation : Cool the mixture to below 30°C. Collect the precipitate via filtration or centrifugation.[7]

-

Washing : Wash the solid precipitate with purified water until the filtrate is free of unreacted tannins (tested with a ferric chloride solution, which turns blue-black in the presence of tannins).[7][8]

-

Drying : Dry the final product at 60-80°C until a constant weight is achieved.[6]

Protocol for Characterization of this compound

Confirmation of synthesis requires analytical characterization.

-

Appearance : Note the physical state and color (typically a yellow to light yellow-brown powder).[8]

-

Identification Test (Tannin Moiety) :

-

Suspend 0.1 g of the sample in 10 mL of ethanol and heat for 3 minutes.

-

Filter the solution. To 5 mL of the filtrate, add one drop of ferric chloride TS.

-

A blue-green color, which yields a bluish-black precipitate on standing, confirms the presence of the tannate moiety.[8]

-

-

Identification Test (Berberine Moiety) via UV-Vis Spectrophotometry :

-

Dissolve 0.01 g of the sample in 10 mL of methanol (B129727) and 0.4 mL of 1 M HCl, then dilute with water to 200 mL.

-

Determine the absorption spectrum between 200-450 nm.

-

The spectrum should exhibit characteristic absorption maxima for berberine (approx. 228, 263, 345, and 421 nm) and be identical to a reference standard.[8]

-

-

Purity and Assay via High-Performance Liquid Chromatography (HPLC) :

-

Mobile Phase : A mixture of water and acetonitrile (B52724) (1:1) containing 3.4 g/L monobasic potassium phosphate (B84403) and 1.7 g/L sodium lauryl sulfate.[8]

-

Column : C18 reverse-phase column.

-

Detection : UV detector at 345 nm.

-

Quantification : Calculate the percentage of berberine in the sample against a certified berberine reference standard. The berberine content should be between 27.0% and 33.0% on an anhydrous basis.[8]

-

Visualizations

Conceptual Synthesis Pathway

This diagram illustrates the fundamental chemical reaction.

Caption: Logical diagram of this compound synthesis.

Experimental Workflow

This flowchart outlines the key steps from raw materials to the final, characterized product.

Caption: Workflow for this compound synthesis and analysis.

Interaction during Extraction

This diagram shows how berberine and tannins, while separate in the plant, can interact during the extraction process.

Caption: Potential in situ interaction during co-extraction.

Conclusion

This compound is a synthesized pharmaceutical salt, not a naturally occurring compound. A thorough understanding of its precursors, their botanical origins, and the potential for their interaction during processing is essential for researchers. The protocols provided herein offer a standardized basis for the extraction, synthesis, and characterization of this compound, facilitating further investigation into its therapeutic applications. This clarity is paramount for reproducible scientific outcomes and the successful development of novel drug formulations.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. himpharm.com [himpharm.com]

- 3. Berberine,Berberine Chloride,Berberine Sulphate,Berberine bi-sulphate,this compound,Berberine hemisulphate,Berberine Citrate,Berberine Anti diarrheal,Berberis,Berberis Aristata,Berberis Valuaris,Berberine Extract berberine,amritsar,india,punjab,Berberine [berberine.co.in]

- 4. allresearchjournal.com [allresearchjournal.com]

- 5. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN1164588C - Preparation of berberine and its salts - Google Patents [patents.google.com]

- 7. CN104130254A - this compound synthesis process for reducing unknown impurities - Google Patents [patents.google.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

The Intricate Dance of Berberine Tannate with Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has garnered significant attention for its therapeutic potential across a spectrum of diseases. Its salt form, berberine tannate, is suggested to offer enhanced bioavailability, making the elucidation of its molecular interactions paramount for clinical application. This technical guide delves into the core of this compound's mechanism of action, focusing on its intricate interplay with key cellular signaling pathways. We will explore its influence on the master metabolic regulator AMPK, the critical cell survival and proliferation axis PI3K/Akt/mTOR, the stress-responsive MAPK cascade, and the inflammatory NF-κB pathway. This document provides a comprehensive overview of the quantitative effects of berberine, detailed experimental protocols for assessing these interactions, and visual representations of the signaling cascades to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Berberine has a long history of use in traditional medicine, and modern scientific investigation has begun to unravel the molecular basis for its diverse pharmacological effects.[1] The compound's efficacy is largely attributed to its ability to modulate multiple, interconnected cellular signaling pathways that are often dysregulated in disease states. This compound, a salt of berberine with tannic acid, is of particular interest due to its potential for improved absorption and sustained activity. Understanding how this compound interfaces with cellular signaling is crucial for its development as a therapeutic agent. This guide will provide an in-depth technical overview of these interactions, supported by quantitative data, detailed experimental methodologies, and clear visual diagrams.

Interaction with Key Cellular Signaling Pathways

This compound's therapeutic effects are not mediated by a single target but rather by a complex modulation of several key signaling cascades.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a central regulator of cellular energy homeostasis.[2] Its activation shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. Berberine is a well-documented activator of AMPK.[2][3][4] This activation is a cornerstone of its metabolic benefits, including improved insulin (B600854) sensitivity and glucose uptake.[2][5]

Berberine's activation of AMPK leads to the phosphorylation of downstream targets, which in turn regulate various metabolic processes.[3] One key substrate is Acetyl-CoA Carboxylase (ACC), which, when phosphorylated and inhibited by AMPK, leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.[3]

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[6] Dysregulation of this pathway is a common feature of many cancers. Berberine has been shown to inhibit the PI3K/Akt/mTOR pathway, contributing to its anti-cancer effects.[7][8][9]

Berberine can suppress the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[7][8] This inhibition leads to downstream effects such as the induction of apoptosis and autophagy, and the suppression of cell proliferation.[4][7]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a complex signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis, in response to extracellular stimuli. The MAPK family includes three major subfamilies: ERK, JNK, and p38. Berberine's effect on the MAPK pathway can be context-dependent, but it often leads to the inhibition of pro-survival signals and the activation of pro-apoptotic signals in cancer cells.[10][11]

Studies have shown that berberine can reduce the phosphorylation of ERK, JNK, and p38 in certain cancer cell lines, contributing to its anti-proliferative and pro-apoptotic effects.[10][11]

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a key regulator of the inflammatory response.[12] It is also implicated in cell survival and proliferation. Chronic activation of the NF-κB pathway is associated with many inflammatory diseases and cancers. Berberine has been shown to be a potent inhibitor of the NF-κB pathway.[7][12]

Berberine can inhibit the activation of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[13] This prevents the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[12][13]

Quantitative Data on Berberine's Cellular Effects

The following tables summarize quantitative data on the effects of berberine on cell viability and signaling pathway modulation from various studies. It is important to note that experimental conditions such as cell line, berberine concentration, and treatment duration can significantly influence the observed effects.

Table 1: IC50 Values of Berberine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT29 | Colon Cancer | 52.37 ± 3.45 | [14] |

| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [14] |

| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [14] |

| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [14] |

| Hela | Cervical Carcinoma | 245.18 ± 17.33 | [14] |

| SW480 | Colon Cancer | 3.436 | [7][15] |

| HCC70 | Triple Negative Breast Cancer | 0.19 | [16] |

| BT-20 | Triple Negative Breast Cancer | 0.23 | [16] |

| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 | [16] |

| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 | [16] |

Table 2: Quantitative Effects of Berberine on Signaling Protein Expression and Phosphorylation

| Cell Line | Protein Target | Effect | Fold Change/Observation | Berberine Concentration | Reference |

| HepG2 | p-AMPK (Thr172) | Increased | 2.0-fold vs control | 20 µmol/L | [17] |

| C2C12 | p-AMPK (Thr172) | Increased | 2.4-fold vs control | 20 µmol/L | [17] |

| HCT116 | p-AMPK | Increased | Dose-dependent | 15, 30, 60 µmol/L | [3] |

| SW480 | p-mTOR | Decreased | Dose-dependent | 1.0–9.0 μM | [7] |

| BGC-823/DDP | p-PI3K, p-Akt, p-mTOR | Decreased | Significant reduction | 30 µM | [8] |

| MGC 803 | p-p38, p-ERK1/2, p-JNK | Decreased | Dose- and time-dependent | 15, 30, 60 µM | [10] |

| IPEC-J2 | p-p65 (NF-κB) | Decreased | Dose-dependent | 75, 150, 250 µg/ml | [11] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the interaction of this compound with cellular signaling pathways.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on a given cell line.

-

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[18][19][20][21]

-

Western Blotting for Signaling Protein Analysis

This protocol is for assessing the expression and phosphorylation status of key signaling proteins.

-

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Plate cells and treat with this compound at various concentrations and time points.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software.[22][23][24][25]

-

Immunofluorescence for NF-κB Nuclear Translocation

This protocol is for visualizing the subcellular localization of the NF-κB p65 subunit.

-

Materials:

-

Cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells grown on coverslips with this compound and/or an inflammatory stimulus (e.g., LPS).

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific binding with blocking buffer.

-

Incubate with the primary antibody against NF-κB p65.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize and capture images using a fluorescence microscope.

-

Analyze the nuclear and cytoplasmic fluorescence intensity to quantify nuclear translocation.[26][27][28][29][30]

-

Conclusion

This compound exerts its pleiotropic pharmacological effects through the sophisticated modulation of a network of interconnected cellular signaling pathways. Its ability to activate the metabolic master switch AMPK while simultaneously inhibiting the pro-growth and pro-inflammatory PI3K/Akt/mTOR, MAPK, and NF-κB pathways underscores its therapeutic potential in a wide range of diseases, from metabolic disorders to cancer. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic promise of this natural compound. Future research should focus on elucidating the precise molecular interactions of this compound within these pathways and translating these findings into robust clinical applications.

References

- 1. Cellular and Molecular Mechanisms and Effects of Berberine on Obesity-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. de.lumiprobe.com [de.lumiprobe.com]

- 3. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Summary of Protein Phosphorylation Detection Methods - Creative Proteomics [creative-proteomics.com]

- 7. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Berberine improves airway inflammation and inhibits NF-κB signaling pathway in an ovalbumin-induced rat model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]

- 18. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 19. ucallmlabs.com [ucallmlabs.com]

- 20. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 21. ptglab.com [ptglab.com]

- 22. Western Blot Protocol | Proteintech Group [ptglab.com]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 24. CST | Cell Signaling Technology [cellsignal.com]

- 25. m.youtube.com [m.youtube.com]

- 26. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 27. fivephoton.com [fivephoton.com]

- 28. academic.oup.com [academic.oup.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

The Antimicrobial Spectrum of Berberine Tannate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has a long history in traditional medicine for treating various ailments, including infections. Berberine tannate, a salt of berberine with tannic acid, is of particular interest due to its potential for enhanced bioavailability and synergistic effects. This technical guide provides an in-depth exploration of the antimicrobial spectrum of berberine, with a focus on this compound where data is available. It includes a comprehensive summary of its activity against bacteria, fungi, viruses, and parasites, detailed experimental protocols for antimicrobial susceptibility testing, and a visual representation of the key signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Berberine is a well-documented bioactive compound extracted from various plants, including those of the Berberis species.[1][2][3] It exhibits a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] The salt form, this compound, combines berberine with tannic acid, a polyphenol known for its own biological activities. This combination may offer advantages in terms of stability and absorption. This guide synthesizes the current understanding of the antimicrobial capabilities of berberine and its tannate salt.

Antimicrobial Spectrum: Quantitative Data